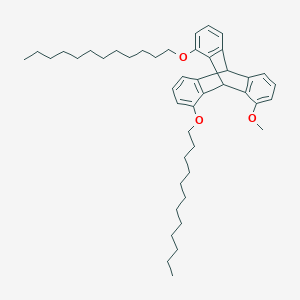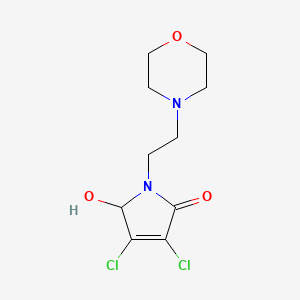
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, commonly referred to as DCM, is a synthetic compound that is used in a variety of scientific research applications. It has been extensively studied in recent years due to its ability to interact with various biochemical and physiological processes.
科学的研究の応用
DCM is used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. DCM has also been used to study the biochemical and physiological effects of drugs on the human body. Additionally, DCM has been used to study the pharmacokinetics and pharmacodynamics of various drugs. Finally, DCM has been used to study the metabolism and excretion of drugs in the body.
作用機序
The mechanism of action of DCM is not fully understood. However, it is known to interact with various biochemical and physiological processes, such as the binding of drugs to their target receptors. DCM is also known to interact with enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, DCM is known to interact with transporters, such as P-glycoprotein, which are involved in the transport of drugs in the body.
Biochemical and Physiological Effects
DCM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. DCM has also been shown to inhibit the activity of P-glycoprotein transporters, which can lead to an increase in the absorption of drugs. Additionally, DCM has been shown to induce apoptosis in certain cell types and to inhibit the formation of biofilms.
実験室実験の利点と制限
DCM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is not toxic to cells. Additionally, DCM can be used to study the biochemical and physiological effects of drugs on the human body. However, DCM has some limitations for use in laboratory experiments. It is not stable in aqueous solution, and it can be difficult to purify. Additionally, DCM can interact with other compounds in the environment, which can lead to unexpected results.
将来の方向性
There are a variety of potential future directions for research involving DCM. One potential direction is to further study the mechanism of action of DCM and its interaction with various biochemical and physiological processes. Additionally, further research could be conducted on the effects of DCM on the pharmacokinetics and pharmacodynamics of drugs. Finally, further research could be conducted on the potential therapeutic applications of DCM, such as its use as an anti-inflammatory or anti-bacterial agent.
合成法
DCM can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is the reaction of 3,4-dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrole-2(5H)-one with aqueous sodium hydroxide. This reaction produces DCM in aqueous solution. Other methods of synthesis include the reaction of 3,4-dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrole-2(5H)-one with an organic base, such as potassium tert-butoxide, or with a mineral acid, such as hydrochloric acid.
特性
IUPAC Name |
3,4-dichloro-2-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2O3/c11-7-8(12)10(16)14(9(7)15)2-1-13-3-5-17-6-4-13/h9,15H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQNVLUQFTGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)


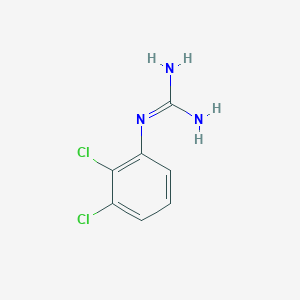
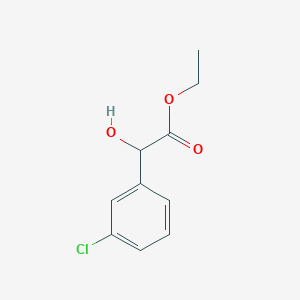
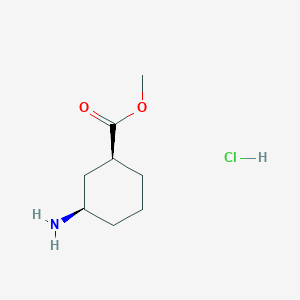
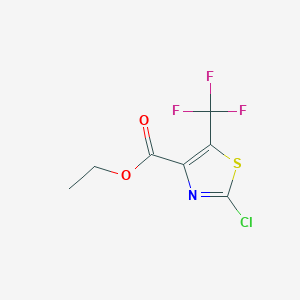
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)
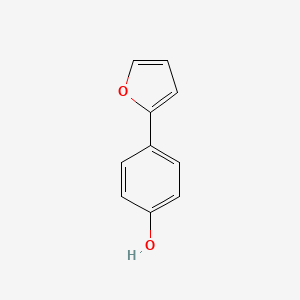


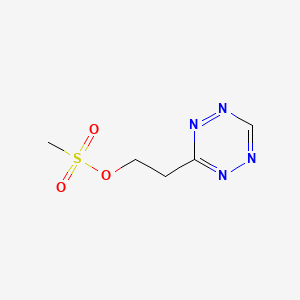
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)
